molecular formula C17H18IN B065629 1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- CAS No. 163076-45-7

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)-

Cat. No. B065629
M. Wt: 363.24 g/mol
InChI Key: JZWYVGORTNGZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)- is a chemical compound that has drawn significant attention from the scientific community due to its potential use in various research applications. The compound is a substituted phenethylamine, which means it has a similar structure to other well-known compounds such as amphetamines and MDMA. In

Mechanism Of Action

The mechanism of action of 1-Indanamine is not fully understood, but it is believed to act as a serotonin receptor agonist. This means that it binds to serotonin receptors and activates them, leading to an increase in serotonin signaling in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin signaling, 1-Indanamine may have potential therapeutic effects on mood disorders such as depression and anxiety.

Biochemical And Physiological Effects

Studies have shown that 1-Indanamine can increase the release of serotonin and dopamine in the brain. This increase in neurotransmitter release may lead to enhanced mood, increased motivation, and improved cognitive function. However, the long-term effects of 1-Indanamine on the brain and body are not well understood, and more research is needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of using 1-Indanamine in lab experiments is its high purity. The synthesis method yields a pure product, making it easier to control for variables in experiments. However, one limitation is that the compound is relatively new, and there is limited research on its long-term effects. Additionally, the compound is not widely available, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Indanamine. One area of interest is its potential use in the development of new antidepressant and anxiolytic drugs. Further studies are needed to fully understand its mechanism of action and its effects on the brain and body. Additionally, more research is needed to investigate the long-term effects of 1-Indanamine and its potential for abuse. Overall, 1-Indanamine is a promising compound that has the potential to contribute to the development of new drugs and our understanding of the brain and its functions.

Synthesis Methods

The synthesis of 1-Indanamine involves the reaction of 4-iodo-3-nitrobenzene with 2-bromo-1-phenylethanone in the presence of a reducing agent such as zinc and ammonium chloride. The resulting intermediate product is then treated with N,N-dimethylamine to yield 1-Indanamine. This process yields a high purity product, making it an ideal compound for research purposes.

Scientific Research Applications

1-Indanamine has been used in various scientific research applications such as receptor binding studies, neurotoxicity studies, and drug discovery. The compound has been shown to have a high affinity for serotonin receptors, making it a potential candidate for the development of new antidepressant and anxiolytic drugs. It has also been used in studies to investigate the neurotoxic effects of substituted phenethylamines on neurons.

properties

CAS RN

163076-45-7

Product Name

1-Indanamine, N,N-dimethyl-3-(4-iodophenyl)-

Molecular Formula

C17H18IN

Molecular Weight

363.24 g/mol

IUPAC Name

3-(4-iodophenyl)-N,N-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C17H18IN/c1-19(2)17-11-16(12-7-9-13(18)10-8-12)14-5-3-4-6-15(14)17/h3-10,16-17H,11H2,1-2H3

InChI Key

JZWYVGORTNGZOM-UHFFFAOYSA-N

SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I

Canonical SMILES

CN(C)C1CC(C2=CC=CC=C12)C3=CC=C(C=C3)I

synonyms

N,N-dimethyl-3-(4'-iodophenyl)-1-indanamine
trans-DIPI

Origin of Product

United States

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